N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methyl, and difluoro substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
F3406-1482, also known as N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide, primarily targets the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the fusion process required for the virus to enter host cells .
Mode of Action
F3406-1482 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 disrupts this process, effectively preventing the virus from entering the host cell .
Biochemical Pathways
The primary biochemical pathway affected by F3406-1482 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-1482 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This disruption halts the initiation of transcription and replication of the virus genome, effectively stopping the virus multiplication .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests it is capable of reaching the intracellular environment where the virus attempts to replicate .
Result of Action
The primary result of F3406-1482’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively halts the virus’s life cycle and its ability to cause infection .
Action Environment
Its mechanism of action suggests that it functions within the intracellular environment, specifically the endosome compartment where the ph-dependent fusion process occurs .
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction typically requires a green solvent like ethanol and proceeds under mild conditions to yield the desired product.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and difluoro groups make it susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro and methyl substitution pattern but differs in its thiazole ring structure.
N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide: This compound has multiple chloro substituents, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its combination of chloro, methyl, and difluoro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-13(22)3-2-4-16(11)25-18(28)10-27-8-7-17-12(9-27)21(29)19-14(23)5-6-15(24)20(19)26-17/h2-6H,7-10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFVVSFBDXQGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.